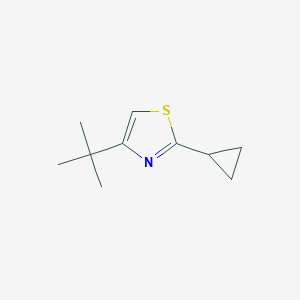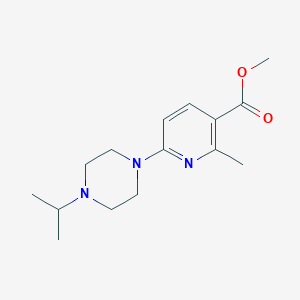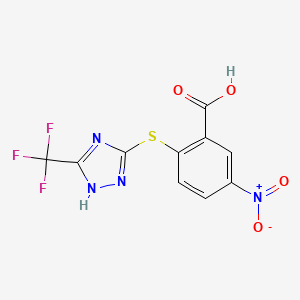
5-Nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoic acid is a complex organic compound that features a nitro group, a trifluoromethyl group, and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a benzoic acid derivative followed by the introduction of the triazole ring and the trifluoromethyl group. The reaction conditions often involve the use of strong acids, bases, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of aminobenzoic acid derivatives.
Substitution: Formation of substituted benzoic acid derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 5-Nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the triazole ring can interact with various enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitro-4-(trifluoromethyl)benzoic acid: Similar structure but lacks the triazole ring.
5-Nitro-2-(trifluoromethoxy)benzoic acid: Similar structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
5-Trifluoromethyl-2-formylphenylboronic acid: Contains a trifluoromethyl group but has a boronic acid functional group.
Uniqueness
5-Nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoic acid is unique due to the presence of the triazole ring, which can confer additional biological activity and chemical reactivity compared to similar compounds. The combination of the nitro group, trifluoromethyl group, and triazole ring makes this compound particularly versatile for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C10H5F3N4O4S |
|---|---|
Peso molecular |
334.23 g/mol |
Nombre IUPAC |
5-nitro-2-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]benzoic acid |
InChI |
InChI=1S/C10H5F3N4O4S/c11-10(12,13)8-14-9(16-15-8)22-6-2-1-4(17(20)21)3-5(6)7(18)19/h1-3H,(H,18,19)(H,14,15,16) |
Clave InChI |
FHFZXOWKSRDZKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SC2=NNC(=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B11799377.png)

![3-(6-(4-Bromophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11799381.png)
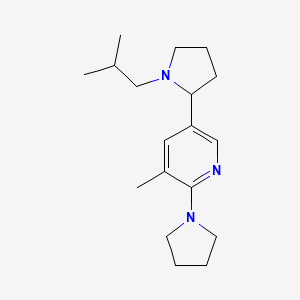
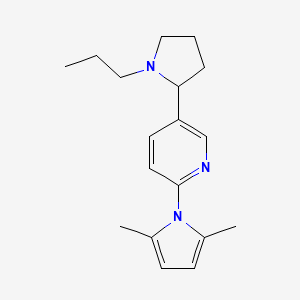
![5,7-dihydropyrano[3,4-c]pyrazol-4(1H)-one](/img/structure/B11799400.png)
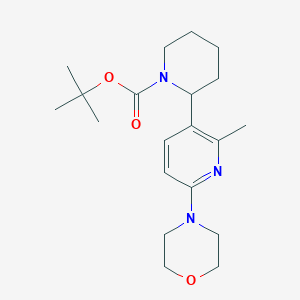

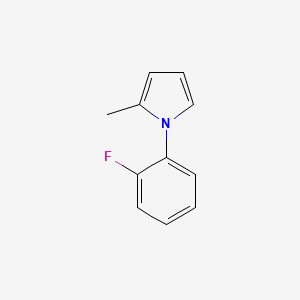
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide](/img/structure/B11799436.png)
